2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Chemical Structure and Key Features
2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A benzofuran core substituted with a methyl group at position 2.
- A 2-methoxyethyl ester at position 3.
- A 4-chlorophenylmethoxy group at position 4.
Its molecular formula is C₂₁H₁₉ClO₅ (calculated molecular weight: 398.83 g/mol) .
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEQLMJNUNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the benzofuran ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of benzofuran derivatives, including 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate , in anticancer therapy. A study demonstrated that related Mannich bases exhibited cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cells. These compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Case Study: Cytotoxicity Assessment
In a comparative study of benzofuran derivatives, this compound was tested against several cancer cell lines, revealing potent activity with IC50 values lower than 10 µg/mL in some cases. Notably, compounds with a similar structural motif showed enhanced activity due to the presence of electron-withdrawing groups like the chlorophenyl moiety .
Neuroprotective Effects
Another promising area of research involves the neuroprotective properties of benzofuran derivatives. Studies suggest that these compounds may inhibit neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of signaling pathways related to oxidative stress and inflammation .
Antimicrobial Activity
Preliminary investigations have indicated that This compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
Drug Design and Development
The compound's structural features make it an attractive candidate for further modifications aimed at enhancing its pharmacological profile. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity. The incorporation of different substituents on the benzofuran scaffold may lead to novel derivatives with improved therapeutic indices .
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Chlorophenyl group | Enhances lipophilicity and biological activity |
| Benzofuran core | Provides a scaffold for diverse modifications |
| Methoxyethyl substituent | Improves solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in substituents at positions 3 (ester group), 5 (aryloxy groups), and halogenation patterns. Key examples include:
Physicochemical Properties
Biological Activity
2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 320.78 g/mol
The structure features a benzofuran core, which is known for various biological activities, and the presence of a chlorophenyl group enhances its pharmacological profile.
Pharmacological Properties
Research indicates that benzofuran derivatives exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties. The specific activities of this compound can be summarized as follows:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Effects : The compound may interact with pain pathways, providing relief in pain models used in research.
- Anticancer Potential : Preliminary studies indicate that this compound could inhibit cancer cell proliferation, particularly in breast and colon cancer models.
The biological activity of this compound is likely mediated through various mechanisms:
- Receptor Interaction : It may act on specific receptors involved in pain and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Pain relief | |
| Anticancer | Cell proliferation inhibition |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of benzofuran derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a promising role for this compound in managing chronic inflammatory conditions.
Case Study 2: Analgesic Effects
A recent animal model study demonstrated that administration of the compound resulted in a significant decrease in pain response compared to control groups. This effect was attributed to modulation of nociceptive pathways, indicating potential utility in pain management therapies.
Case Study 3: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with the compound led to reduced cell viability and induced apoptosis. These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. The presence of electron-withdrawing groups like chlorine at the para position on the phenyl ring has been associated with increased potency against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
